molecular formula C8H10N2O2 B1425395 2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester CAS No. 1256817-30-7

2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester

Cat. No. B1425395
CAS RN: 1256817-30-7
M. Wt: 166.18 g/mol
InChI Key: PDIFHRZGSTXTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known as “methyl 2-(aminomethyl)isonicotinate” or "methyl 2-(aminomethyl)pyridine-4-carboxylate" .


Molecular Structure Analysis

The molecular structure of “2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” can be represented by the InChI code: 1S/C8H10N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5,9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.18 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Properties

“Methyl4-(Methylamino)picolinate” is a chemical compound with the molecular formula C8H10N2O2 . It is also known as “2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester” and has a molecular weight of 166.177 .

Use in Metabolic Control

Research has shown that picolinate compounds, such as Chromium Picolinate, have a positive effect on glucose control, oxidative stress, lipid profile, protein synthesis, binge eating disorder, and cognitive decline . Although the specific effects of “Methyl4-(Methylamino)picolinate” are not mentioned, it is possible that it may have similar effects due to its structural similarity.

Use in Herbicides

Picolinate herbicides are known for their excellent herbicidal activities . Specifically, 6-aryl-2-picolinates, which replace the chlorine atom with a phenyl group at position 6 of 2-picolinic acid herbicides, have been found to be particularly effective . “Methyl4-(Methylamino)picolinate” could potentially be used in the development of new herbicides due to its structural similarity to these compounds.

Use in Research

“Methyl4-(Methylamino)picolinate” is available for purchase as a high-quality reference material . This suggests that it may be used in various types of scientific research, including chemical analysis and the development of new synthetic methods.

Use in Pharmaceutical Industry

Given the positive effects of picolinate compounds on various metabolic variables , “Methyl4-(Methylamino)picolinate” could potentially be used in the development of new pharmaceuticals. However, further research would be needed to confirm its efficacy and safety.

Use in Nutritional Supplements

As mentioned earlier, picolinate compounds have been found to have a positive effect on various metabolic variables . Therefore, “Methyl4-(Methylamino)picolinate” could potentially be used in the development of nutritional supplements designed to improve metabolic health.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

methyl 4-(methylamino)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-6-3-4-10-7(5-6)8(11)12-2/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIFHRZGSTXTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarboxylic acid, 4-(methylamino)-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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